molecular formula C11H8Cl2N2S B14949180 2-[(2,4-Dichlorobenzyl)sulfanyl]pyrimidine

2-[(2,4-Dichlorobenzyl)sulfanyl]pyrimidine

Cat. No.: B14949180
M. Wt: 271.2 g/mol
InChI Key: MTPGUBKMTXCBKZ-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorobenzyl)sulfanyl]pyrimidine is an organic compound with the molecular formula C11H8Cl2N2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

The synthesis of 2-[(2,4-Dichlorobenzyl)sulfanyl]pyrimidine typically involves the reaction of 2,4-dichlorobenzyl chloride with pyrimidine-2-thiol. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

2-[(2,4-Dichlorobenzyl)sulfanyl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the chlorine atoms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols .

Scientific Research Applications

2-[(2,4-Dichlorobenzyl)sulfanyl]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorobenzyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial properties may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

2-[(2,4-Dichlorobenzyl)sulfanyl]pyrimidine can be compared with other similar compounds, such as:

    2-[(2,4-Dichlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinol: This compound has a similar structure but includes a methyl group at the 6-position of the pyrimidine ring.

    2-[(2,4-Dichlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research .

Properties

Molecular Formula

C11H8Cl2N2S

Molecular Weight

271.2 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine

InChI

InChI=1S/C11H8Cl2N2S/c12-9-3-2-8(10(13)6-9)7-16-11-14-4-1-5-15-11/h1-6H,7H2

InChI Key

MTPGUBKMTXCBKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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